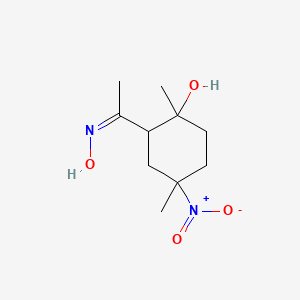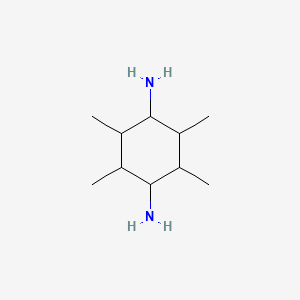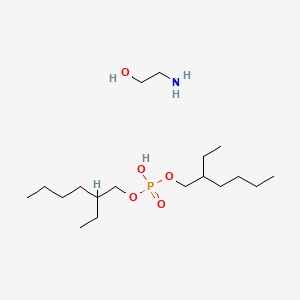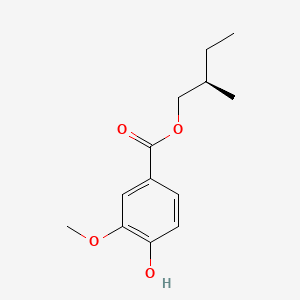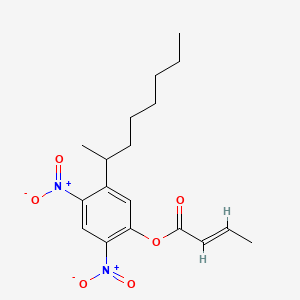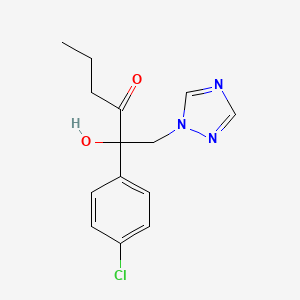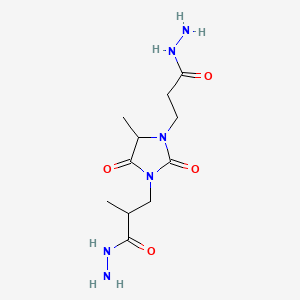
alpha1,4-Dimethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha1,4-Dimethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) is a white crystalline solid with a specific chemical structure. It is stable at room temperature and does not easily volatilize . This compound is used as an intermediate in organic synthesis for the production of other organic compounds .
Preparation Methods
The preparation of alpha1,4-Dimethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) generally involves multiple steps of organic synthesis reactions. The specific steps can be adjusted based on the chemical reaction conditions and the choice of raw materials. Typically, this synthesis requires relevant techniques and equipment for organic synthesis experiments .
Chemical Reactions Analysis
Alpha1,4-Dimethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using common reducing agents.
Substitution: Substitution reactions can occur, where certain groups in the compound are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Alpha1,4-Dimethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) has various scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis for the production of other organic compounds.
Biology: It can be used in the synthesis of biologically active molecules.
Medicine: This compound may be used in the development of pharmaceutical compounds.
Industry: It can be used in the synthesis of industrial chemicals and materials.
Mechanism of Action
The mechanism by which alpha1,4-Dimethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) exerts its effects involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Alpha1,4-Dimethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) can be compared with other similar compounds, such as:
- 4-isopropyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide)
- 1,3-di(3-hydrazino-3-oxo-propyl)-5-(1-methylethyl)hydantoin
These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity.
Properties
CAS No. |
94231-32-0 |
|---|---|
Molecular Formula |
C11H20N6O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
3-[3-(3-hydrazinyl-3-oxopropyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-2-methylpropanehydrazide |
InChI |
InChI=1S/C11H20N6O4/c1-6(9(19)15-13)5-17-10(20)7(2)16(11(17)21)4-3-8(18)14-12/h6-7H,3-5,12-13H2,1-2H3,(H,14,18)(H,15,19) |
InChI Key |
AUFZZLMFLCVJDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=O)N1CCC(=O)NN)CC(C)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


